2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-4-5-12(17,8-13)7-9(14)15/h17H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXWYGOCCMEURX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid (CAS No. 1367774-02-4) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C₁₂H₂₁NO₅
- Molecular Weight : 259.30 g/mol
- Purity : Research use only, with specific storage requirements (sealed in dry conditions at 2-8°C) .
The biological activity of this compound can be attributed to its structural features, particularly the piperidine ring and the tert-butoxycarbonyl group. These components may influence various biochemical pathways, including those related to cell cycle regulation and apoptosis.
Potential Mechanisms:
- Inhibition of Cell Proliferation : The compound may inhibit cell proliferation by affecting the spindle assembly checkpoint, similar to other piperidine derivatives that have shown antiproliferative effects in tumor cells .
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit antitumor properties by inducing apoptosis and inhibiting tumor growth in xenograft models .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiproliferative | Inhibition of cancer cell growth | |
| Apoptosis Induction | Induces programmed cell death | |
| Cell Cycle Regulation | Affects mitotic checkpoint |
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of similar piperidine derivatives in various cancer cell lines, demonstrating significant reductions in viability and increased apoptosis rates. The results indicated potential for further development as anticancer agents .
- Mechanistic Insights : Research on related compounds has elucidated mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation, highlighting the importance of structural modifications in enhancing biological activity .
Comparative Analysis
A comparative analysis of similar compounds reveals that structural variations significantly impact biological activity. For instance, modifications to the piperidine ring or functional groups can enhance or diminish antiproliferative effects.
Table 2: Comparison of Similar Compounds
| Compound Name | CAS No. | Antiproliferative Activity | Notes |
|---|---|---|---|
| 1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid | 1260876-51-4 | Moderate | Related structural analog |
| 2-(1-(tert-Butoxy)carbonyl)-3-hydroxypiperidin-3-yl)acetic acid | 1367774-02-4 | High | Focus of this study |
| 1-Boc-5-Hydroxypiperidine-3-carboxylic Acid | 1095010-48-2 | Low | Less effective |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₂₁NO₅
- Molecular Weight : 259.3 g/mol
- Appearance : Typically presented as a white to off-white solid.
The compound's structure allows for potential modifications that can lead to derivatives with varying biological activities. The presence of the hydroxypiperidine moiety is particularly significant for its interaction with biological systems.
Medicinal Chemistry
2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid is primarily utilized in medicinal chemistry for the synthesis of bioactive compounds. Its hydroxypiperidine structure is a common motif in pharmaceuticals, particularly in the development of analgesics and anti-inflammatory agents.
Case Study : Research has indicated that derivatives of hydroxypiperidine exhibit significant activity against various targets, making them valuable in drug discovery programs. For instance, modifications to the hydroxypiperidine ring can enhance binding affinity to opioid receptors, which are crucial for pain management therapies.
Material Science
In material science, this compound can be used as a building block for polymers and other materials due to its functional groups that can participate in cross-linking reactions.
Application Example : Research has explored its use in developing biodegradable polymers that could be applied in drug delivery systems or tissue engineering scaffolds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogous derivatives:
Key Observations :
- Hydroxyl vs. Fluorine’s electron-withdrawing effect may also enhance metabolic stability.
- Aromatic vs. Aliphatic Substituents : The phenyl group in the (3S,4R)-configured compound significantly increases molecular weight and hydrophobicity, which could enhance target binding via π-π interactions but reduce aqueous solubility.
Hydrogen-Bonding Capacity
The 3-hydroxyl group in the target compound enables hydrogen-bond donor interactions, making it suitable for targets requiring polar interactions (e.g., kinases, proteases). In contrast, the difluoro analog lacks this capability but may exhibit improved passive diffusion.
Preparation Methods
General Synthetic Strategy
The synthesis typically follows these key steps:
- Protection of the piperidine nitrogen with a tert-butoxycarbonyl group to prevent unwanted side reactions during subsequent transformations.
- Introduction of the hydroxyl group at the 3-position of the piperidine ring.
- Attachment or formation of the acetic acid side chain at the 3-position.
These steps are carried out in sequence or combined depending on the starting materials and reagents used.
Detailed Preparation Methods
Protection of Piperidine Nitrogen
The Boc protection is commonly achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically performed in an organic solvent like methylene chloride or ethyl acetate at temperatures ranging from 10 to 40 °C.
Introduction of Hydroxyl Group
Hydroxylation at the 3-position can be achieved through oxidation or selective substitution reactions. For piperidine derivatives, hydroxylation often involves oxidation of a precursor azetidine or piperidine ring or direct substitution on a protected intermediate.
Formation of the Acetic Acid Moiety
The acetic acid side chain is introduced by alkylation or substitution reactions on the piperidine ring, often using haloacetic acid derivatives or through ring-opening reactions.
Representative Example from Patent Literature
A notable preparation route described in Chinese patent CN111362852A includes the following:
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | 3,3-dimethoxy-azetidine, di-tert-butyl dicarbonate, triethylamine, methylene chloride, 10-40 °C, 3-4 h | Boc protection of azetidine nitrogen | 91% |
| 2 | 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine, 10% aqueous citric acid, ethyl acetate, 20-40 °C, 3-4 h | Hydrolysis to form 1-tert-butoxycarbonyl-3-azetidinone | 85.4% |
| 3 | Crystallization from hexane at 5-10 °C | Purification step | - |
This method emphasizes mild reaction conditions and environmentally considerate solvents compared to older methods using dioxane and DMSO.
Analysis of Preparation Methods
| Aspect | Traditional Oxidation Route | Boc Protection & Hydrolysis Route |
|---|---|---|
| Starting Material | Hydroxyazetidine derivatives | 3,3-dimethoxy-azetidine |
| Key Reagents | DMSO, ethanedioyl chloride, triethylamine | Di-tert-butyl dicarbonate, triethylamine, citric acid |
| Solvents | Dioxane, dichloromethane | Methylene chloride, ethyl acetate, hexane |
| Reaction Time | ~15 hours | 3-4 hours per step |
| Yield | Moderate, impurity prone | High (85-91%) |
| Environmental Impact | Less green (DMSO, dioxane) | More environmentally friendly solvents |
| Purification | Crystallization from hexane | Crystallization from hexane |
The Boc protection and hydrolysis route offers improved yields and greener chemistry, making it preferable for industrial synthesis.
Research Findings and Considerations
- The Boc group provides effective protection of the nitrogen during oxidation and substitution steps, preventing side reactions and improving product purity.
- The choice of solvent and reaction temperature critically influences yield and impurity profiles.
- Crystallization from hexane at low temperatures (5-10 °C) is an efficient purification method, enhancing product isolation.
- The multi-step synthesis allows for structural flexibility, enabling the introduction of diverse functional groups for pharmaceutical intermediates.
Summary Table of Preparation Conditions
| Step | Reaction | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Boc Protection | Di-tert-butyl dicarbonate, triethylamine | Methylene chloride | 10-40 °C | 3-4 h | ~91 | Stirring, dropwise addition |
| 2 | Hydrolysis to Azetidinone | 10% aqueous citric acid | Ethyl acetate | 20-40 °C | 3-4 h | ~85 | pH adjustment post-reaction |
| 3 | Crystallization | Hexane | - | 5-10 °C | 1-2 h | - | Purification |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
